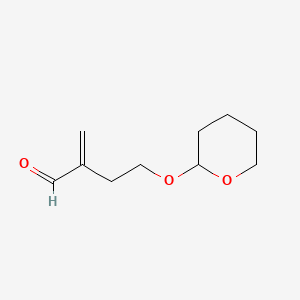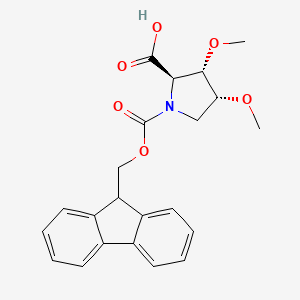
(2R,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dimethoxypyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dimethoxypyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dimethoxypyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of amino acids with the fluorenylmethoxycarbonyl (Fmoc) group, followed by subsequent reactions to introduce the pyrrolidine ring and methoxy groups. The reaction conditions often include the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) for the formation of Fmoc-protected intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure the efficient production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dimethoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2R,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dimethoxypyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of high-performance materials and polymers.
Mécanisme D'action
The mechanism of action of (2R,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dimethoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of biochemical pathways, often involving the inhibition or activation of target proteins. The fluorenylmethoxycarbonyl group plays a crucial role in protecting reactive sites during these interactions, ensuring the compound’s stability and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)amino decanoic acid: Similar in structure but with different side chains.
N-(9H-Fluoren-2-ylmethoxycarbonyloxy)succinimide: Shares the fluorenylmethoxycarbonyl group but differs in the core structure.
Uniqueness
(2R,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dimethoxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C22H23NO6 |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
(2R,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dimethoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO6/c1-27-18-11-23(19(21(24)25)20(18)28-2)22(26)29-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-20H,11-12H2,1-2H3,(H,24,25)/t18-,19-,20-/m1/s1 |
Clé InChI |
JGDYRFKEQPJILV-VAMGGRTRSA-N |
SMILES isomérique |
CO[C@@H]1CN([C@H]([C@@H]1OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
COC1CN(C(C1OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B13508760.png)
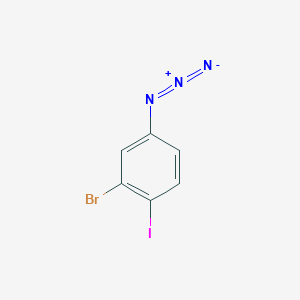
![t-Butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2hpyran-4-yl]-3,6-dihydropyridine-1(2h)-carboxylate](/img/structure/B13508765.png)
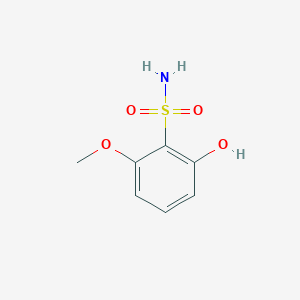

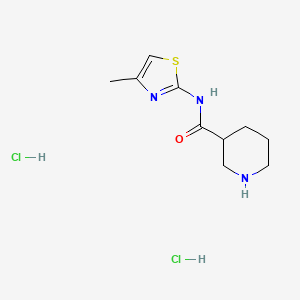
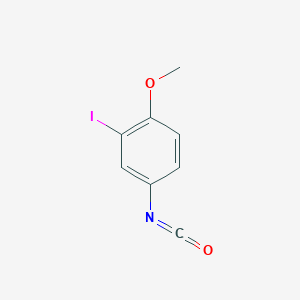
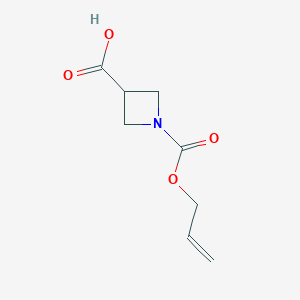
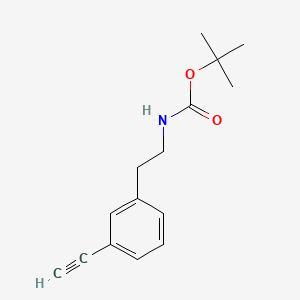
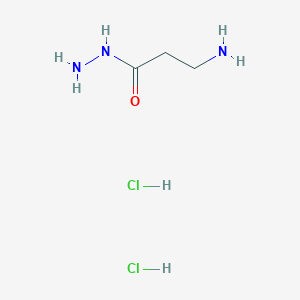
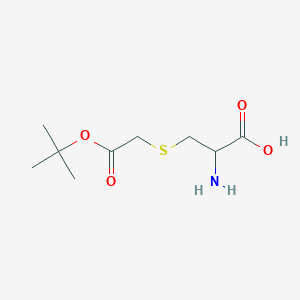
![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13508830.png)
